molecular formula C18H28BrNO3 B12092708 tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate

tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate

Cat. No.: B12092708
M. Wt: 386.3 g/mol
InChI Key: COZGHFGRWOYOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methoxypropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylpropyl and methoxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like toluene . The mixture is stirred at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates with different substituents, such as:

  • tert-Butyl carbamate
  • N-(4-bromophenyl)carbamate
  • N-(3-methoxypropyl)carbamate

Uniqueness

What sets tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in certain research and industrial applications where other carbamates may not be as effective.

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO3/c1-18(2,3)23-17(21)20(13-6-14-22-4)12-5-7-15-8-10-16(19)11-9-15/h8-11H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZGHFGRWOYOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.